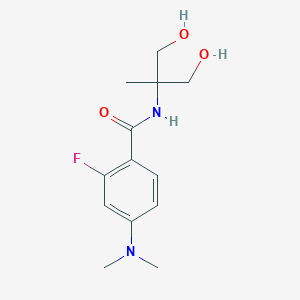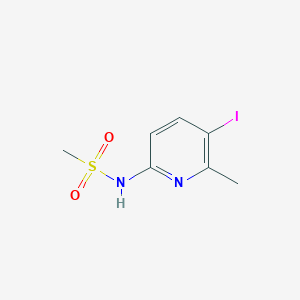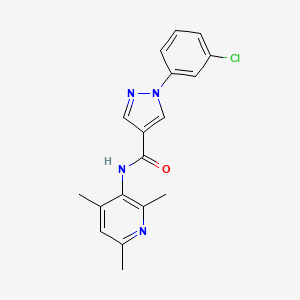
N-(2,4-difluoro-6-phenylphenyl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluoro-6-phenylphenyl)-2-(2-fluorophenoxy)acetamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinases CK1δ and CK1ε, which play important roles in regulating various cellular processes.
作用機序
N-(2,4-difluoro-6-phenylphenyl)-2-(2-fluorophenoxy)acetamide acts as a potent inhibitor of CK1δ and CK1ε by binding to the ATP-binding site of these enzymes. This prevents the enzymes from phosphorylating their substrates, which leads to downstream effects on various cellular pathways. The precise mechanism by which this compound inhibits CK1δ and CK1ε is still being studied, but it is thought to involve a conformational change in the enzymes that prevents them from binding to their substrates.
Biochemical and Physiological Effects:
The inhibition of CK1δ and CK1ε by this compound has been shown to have a variety of effects on cellular pathways. For example, this compound has been shown to lengthen the circadian period in mammalian cells by inhibiting the phosphorylation of clock proteins. It has also been shown to enhance the DNA damage response by inhibiting the phosphorylation of p53 and other DNA damage response proteins. In addition, this compound has been shown to inhibit the Wnt signaling pathway by preventing the phosphorylation of β-catenin.
実験室実験の利点と制限
One advantage of using N-(2,4-difluoro-6-phenylphenyl)-2-(2-fluorophenoxy)acetamide in lab experiments is its potency and specificity for CK1δ and CK1ε. This allows researchers to selectively inhibit these enzymes without affecting other cellular pathways. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are many potential future directions for research on N-(2,4-difluoro-6-phenylphenyl)-2-(2-fluorophenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of CK1δ and CK1ε, which could have important therapeutic applications. Another area of interest is the study of the effects of this compound on other cellular pathways, such as autophagy and apoptosis. Finally, the use of this compound in animal models could provide important insights into the role of CK1δ and CK1ε in various physiological processes.
合成法
The synthesis of N-(2,4-difluoro-6-phenylphenyl)-2-(2-fluorophenoxy)acetamide involves several steps, including the reaction of 2,4-difluoro-6-nitrophenylamine with phenylboronic acid in the presence of a palladium catalyst to form 2,4-difluoro-6-phenylphenylamine. This intermediate is then reacted with 2-fluorophenoxyacetic acid in the presence of a coupling agent to form this compound. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
N-(2,4-difluoro-6-phenylphenyl)-2-(2-fluorophenoxy)acetamide has been used extensively in scientific research to study the role of CK1δ and CK1ε in various cellular processes. These protein kinases are involved in regulating the circadian clock, DNA damage response, Wnt signaling, and other important cellular pathways. The inhibition of CK1δ and CK1ε by this compound has been shown to have a variety of effects on these pathways, making it a valuable tool for studying their functions.
特性
IUPAC Name |
N-(2,4-difluoro-6-phenylphenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO2/c21-14-10-15(13-6-2-1-3-7-13)20(17(23)11-14)24-19(25)12-26-18-9-5-4-8-16(18)22/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVQBUYEZCYVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)F)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)


![7-Chloro-2-[[3-chloro-2-(methoxymethyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7662817.png)
![2-acetamido-N-[(1-pyridin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7662825.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B7662835.png)
![3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B7662844.png)
![3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7662849.png)


![N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B7662862.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7662872.png)
![1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7662880.png)
